
1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with morpholine and an appropriate enone precursor. The reaction is often carried out under basic conditions, using catalysts such as piperidine or pyrrolidine to facilitate the formation of the enone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the synthesis process.
化学反应分析
Types of Reactions
1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The enone moiety can be reduced to form a saturated ketone.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methylbenzaldehyde or 2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 1-(2-hydroxy-5-methylphenyl)-3-(morpholin-4-yl)propan-1-one.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and morpholine groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The enone moiety may also participate in Michael addition reactions, further influencing the compound’s reactivity.
相似化合物的比较
Similar Compounds
- 1-(2-Hydroxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one
- 1-(2-Hydroxy-5-methylphenyl)-3-(piperidin-4-yl)prop-2-en-1-one
- 1-(2-Hydroxy-5-methylphenyl)-3-(pyrrolidin-4-yl)prop-2-en-1-one
Uniqueness
1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one stands out due to the presence of the hydroxy-methylphenyl group, which enhances its reactivity and potential for forming hydrogen bonds. The morpholine ring also contributes to its unique pharmacological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
88021-77-6 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
1-(2-hydroxy-5-methylphenyl)-3-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO3/c1-11-2-3-13(16)12(10-11)14(17)4-5-15-6-8-18-9-7-15/h2-5,10,16H,6-9H2,1H3 |
InChI 键 |
KVRIVNJMSUHNCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
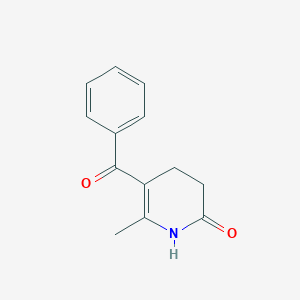
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
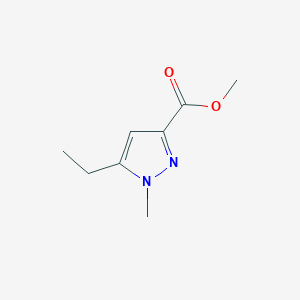
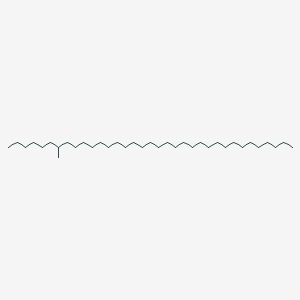
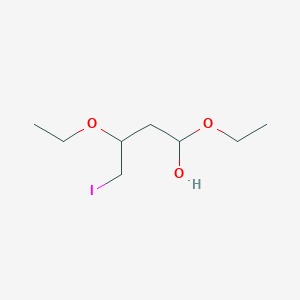
![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)


![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)

![Diethyl [(2-methylcyclopentyl)methyl]phosphonate](/img/structure/B14401151.png)
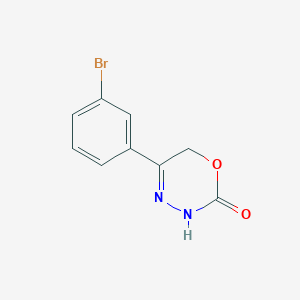
![1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride](/img/structure/B14401165.png)
